Clopidogrel Metabolite II Clopidogrel Metabolite II
Brand Name: Vulcanchem
CAS No.: 1287430-40-3
VCID: VC0193916
InChI:
SMILES:
Molecular Formula: C25H26ClNO6S
Molecular Weight: 504.01

Clopidogrel Metabolite II

CAS No.: 1287430-40-3

Cat. No.: VC0193916

Molecular Formula: C25H26ClNO6S

Molecular Weight: 504.01

Purity: > 95%

* For research use only. Not for human or veterinary use.

Clopidogrel Metabolite II - 1287430-40-3

Specification

CAS No. 1287430-40-3
Molecular Formula C25H26ClNO6S
Molecular Weight 504.01

Introduction

Chemical Structure and Properties

Clopidogrel Metabolite II belongs to a family of eight stereoisomers with a specific chemical structure essential for its pharmacological activity. According to structural analysis, the active metabolite has been identified with the following characteristics:

PropertyValue
IUPAC Name(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid
Molecular FormulaC25H26ClNO6S
Molecular Weight503.99
ConfigurationS at C7 and Z at C3-C16 double bond

The active metabolite demonstrates remarkable stereospecificity, with the S-enantiomer exhibiting antagonist activity while the R-enantiomer remains almost inactive . This stereoselectivity is crucial for the compound's therapeutic effect, as only one of the eight possible stereoisomers retains significant biological activity . The molecular structure features a sulfanyl (thiol) group that contributes to its reactivity and pharmacological properties but also creates challenges for isolation and analysis due to its labile nature .

Structural Elucidation Challenges

Metabolic Formation and Pathway

Clopidogrel functions as a prodrug requiring complex hepatic biotransformation to generate its pharmacologically active form. This metabolic process involves multiple enzymatic steps and is subject to significant interindividual variability.

Metabolic Conversion Process

The metabolic activation of clopidogrel follows a two-step process:

  • Initial conversion: Clopidogrel is first metabolized to an intermediate 2-oxo-clopidogrel, primarily through the action of cytochrome P450 enzymes .

  • Secondary conversion: The 2-oxo-clopidogrel intermediate undergoes further metabolism to form the active thiol metabolite (Clopidogrel Metabolite II) .

This metabolic pathway is remarkably inefficient, with approximately 85% of absorbed clopidogrel being converted by carboxylesterase-1 (CES-1) to an inactive carboxylic acid derivative (CLPM) . Only the remaining 15% proceeds through the activation pathway to form the therapeutically active metabolite .

Enzymatic Contributions

The enzymatic contribution to clopidogrel's metabolic activation has been quantified in research studies:

Metabolic StepPrimary EnzymeContributionSecondary EnzymeContribution
First Step (to 2-oxo-clopidogrel)CYP2C1945%Multiple CYPs55%
Second Step (to active metabolite)CYP3A440%CYP2C1921%

This enzymatic profile underscores the critical role of CYP2C19 in both metabolic steps, explaining why genetic variations in this enzyme significantly impact clinical outcomes .

Pharmacological Activity

Clopidogrel Metabolite II functions as the pharmacologically active entity responsible for the therapeutic effects of clopidogrel administration. Its mechanism and specificity are central to understanding the drug's clinical profile.

Mechanism of Action

The active metabolite (H4 isomer) exerts its antiplatelet effect by functioning as an irreversible antagonist of the platelet P2Y12 receptor . This antagonism selectively and permanently inhibits adenosine diphosphate (ADP)-induced platelet aggregation by directly blocking ADP binding to the P2Y12 receptor on the platelet surface . The irreversible nature of this binding distinguishes clopidogrel from other reversible P2Y12 inhibitors and contributes to its prolonged pharmacodynamic effect despite the metabolite's relatively short half-life.

Isomer-Specific Activity

Research has demonstrated that the active metabolite exists in different isomeric forms, with distinct pharmacological properties:

IsomerBiological ActivityPlasma Concentration (75mg dose)AUC (75mg dose)
H3 (inactive)Minimal5.29 ± 5.54 ng/mL7.37 ± 6.71 ng·h/mL
H4 (active)Significant7.13 ± 6.32 ng/mL11.30 ± 9.58 ng·h/mL

The H4 isomer demonstrates higher plasma concentrations and exposure (AUC) compared to the inactive H3 isomer, with this difference becoming more pronounced at higher dosages . This isomer-specific activity highlights the importance of stereochemistry in determining the efficacy of clopidogrel therapy.

Pharmacokinetic Profile

The pharmacokinetic characteristics of Clopidogrel Metabolite II significantly influence the drug's clinical efficacy and have been extensively studied in different populations and dosing regimens.

Absorption and Distribution

Clopidogrel is rapidly absorbed from the gastrointestinal tract, with the parent drug reaching maximum plasma concentrations within 1.2-1.4 hours after administration . Following metabolic conversion, the active metabolite demonstrates the following pharmacokinetic parameters:

ParameterValue (75mg dose)Value (300mg dose)
Cmax (parent drug)2 ng/mL4.5 ng/mL
tmax (parent drug)1.4 h1.2 h
Cmax (H4 isomer)7.13 ± 6.32 ng/mLHigher (dose-dependent)
AUC (H4 isomer)11.30 ± 9.58 ng·h/mLHigher (dose-dependent)

Elimination and Half-Life

The active metabolite isomers (H3 and H4) exhibit rapid elimination, with plasma concentrations typically falling below quantification limits within 6 hours after clopidogrel administration . This rapid elimination contrasts with the prolonged pharmacodynamic effect, which persists due to the irreversible binding to the platelet P2Y12 receptor. The inactive CLPM metabolite demonstrates slower elimination, with a half-life of approximately 7 hours .

Population Pharmacokinetics

Research has revealed significant pharmacokinetic differences between ethnic populations:

PopulationCYP2C19 PhenotypeSteady-State AUC0-τ of H4 Metabolite
EuropeanExtensive Metabolizers24.8 [20.4–30.1] ng·h/ml
JapaneseExtensive Metabolizers7.69 [6.26–9.45] ng·h/ml

These population differences appear to be primarily determined by varying CYP2C19 liver activity, with Japanese individuals showing significantly lower exposure to the active metabolite despite the same CYP2C19 phenotype classification . This finding has important implications for dosing strategies in different ethnic populations.

Genetic Polymorphisms and Clinical Implications

The formation of Clopidogrel Metabolite II is significantly influenced by genetic variations, particularly in the CYP2C19 enzyme, leading to important clinical considerations.

Impact of CYP2C19 Polymorphisms

CYP2C19 genetic polymorphisms substantially affect the metabolism of clopidogrel and the formation of its active metabolite. These genetic variations are classified into different metabolizer phenotypes:

CYP2C19 PhenotypeActive Metabolite FormationClinical Response
Extensive Metabolizers (EM)NormalExpected therapeutic effect
Intermediate Metabolizers (IM)ReducedDiminished antiplatelet effect
Poor Metabolizers (PM)Significantly reducedIncreased risk of therapeutic failure

Patients with poor metabolizer status for CYP2C19 demonstrate significantly reduced formation of the active metabolite, resulting in an increased risk of ischemic events after percutaneous coronary intervention . This genetic association is clinically relevant enough that the U.S. FDA has imposed a boxed warning on clopidogrel highlighting the dependence of its effectiveness on conversion to an active metabolite by the CYP system, principally CYP2C19 .

Analytical Methods and Detection

The detection and quantification of Clopidogrel Metabolite II present unique analytical challenges due to its chemical instability and stereoisomeric complexity.

Chromatographic Techniques

Chiral supercritical fluid chromatography has proven effective for resolving the different stereoisomers of the active metabolite . This technique allows for the separation and analysis of the eight possible stereoisomers, facilitating the identification of the specific isomer responsible for biological activity.

Stabilization Strategies

Due to the highly reactive thiol function, direct analysis of the active metabolite is challenging. Researchers have overcome this limitation by using stabilization techniques:

  • Derivatization: Converting the active metabolite to a more stable acrylonitrile derivative for structural analysis

  • Deuteration: Utilizing deuterated analogs (Clopidogrel Metabolite II-d3) for analytical applications

These approaches have enabled more detailed structural and pharmacokinetic studies while preserving the critical stereochemical information that determines biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator